4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-2,4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSLLRMPKFCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Functional Group Transformations of 4 Bromo 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile
Transformations Involving the Bromine Atom at Position 4
The primary focus of synthetic modifications on this scaffold involves the displacement or transformation of the bromine atom. Its position on the electron-deficient pyridine (B92270) ring makes it an excellent substrate for oxidative addition to palladium(0) catalysts, initiating several key cross-coupling cycles.
Palladium-catalyzed reactions are among the most robust and versatile tools for functionalizing aryl and heteroaryl halides. The C4-bromo substituent of 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile serves as an effective electrophilic partner in these transformations.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide. For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C4-position. The reaction typically proceeds by using a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like a XPhos Pd G2 complex, in the presence of a base and a suitable solvent. nih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., 1,4-dioxane, DMF, toluene (B28343)/water) is crucial for achieving high yields and can be substrate-dependent. nih.govmdpi.com The tolerance of the Suzuki-Miyaura reaction to various functional groups makes it a highly valuable method in medicinal chemistry. nih.govmdpi.com
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | Good |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 100-135 | Good to Excellent |
| Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | Moderate to Good |
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is instrumental for installing alkynyl moieties onto the pyrrolopyridine core, which can serve as versatile handles for further transformations or as key structural elements in target molecules. nih.gov The standard catalytic system employs a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. nih.gov An amine base, like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is used both as the base and often as the solvent. researchgate.netsoton.ac.uk Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling). researchgate.net
Table 2: Representative Sonogashira Coupling Conditions | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp to 60 | | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp | | 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N / THF | Room Temp | | Propargyl alcohol | PdCl₂(dppf) | CuI | DIPA | DMF | 80 |
For the synthesis of C4-amino-substituted pyrrolopyridines, the Buchwald-Hartwig amination is the premier method. This reaction forms a C-N bond between an aryl halide and a primary or secondary amine. The success of this coupling on electron-deficient and potentially catalyst-inhibiting heteroaromatic systems often requires the use of specialized bulky electron-rich phosphine (B1218219) ligands (e.g., RuPhos, tBuBrettPhos) and palladium pre-catalysts. nih.govnih.gov The choice of a strong, non-nucleophilic base, such as NaOt-Bu or LHMDS, is critical for the catalytic cycle to proceed efficiently. nih.govresearchgate.net This transformation is highly effective for introducing a diverse range of amine-containing substituents.
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 |
| N-Benzylmethylamine | RuPhos Pd G2 | K₂CO₃ | 1,4-Dioxane | 110 |
| Aniline | tBuBrettPhos Pd G3 | LHMDS | Toluene | 80 |
The Heck reaction provides a method for the vinylation of the C4-position by coupling this compound with an alkene. beilstein-journals.org This reaction involves the palladium-catalyzed addition of the heteroaryl group to the double bond, followed by a β-hydride elimination to regenerate the alkene functionality on the product. A key challenge in Heck reactions with bromo-heterocycles can be competitive dehalogenation, where the starting material is reduced. beilstein-journals.org The reaction conditions, including the choice of palladium source (e.g., Pd(OAc)₂), ligand, base (e.g., Et₃N, K₂CO₃), and sometimes a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), must be carefully optimized to favor the desired coupling product. beilstein-journals.org
Table 4: Representative Heck Reaction Conditions
| Alkene | Catalyst | Base | Additive | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | PPh₃ | DMF | 120 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | TBAB | Acetonitrile | 100 |
| Acrylonitrile | Pd(OAc)₂ | NaOAc | - | DMA | 130 |
Beyond palladium catalysis, the bromine atom at C4 can be swapped for a lithium atom via a lithium-halogen exchange reaction. This transformation is typically accomplished at very low temperatures (e.g., -78 °C) using a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent like THF. nih.govharvard.edu The reaction is extremely fast and generally proceeds with retention of the metal's position on the aromatic ring. harvard.eduprinceton.edu The resulting 4-lithio-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a potent nucleophile that can be trapped in situ with a wide variety of electrophiles to introduce new functional groups. researchgate.net This method provides access to derivatives that are not readily accessible through cross-coupling chemistry.
Table 5: Functionalization via Lithium-Halogen Exchange
| Reagent | Electrophile | Resulting Functional Group |
|---|---|---|
| 1. n-BuLi, -78°C | 2. DMF | Formyl (-CHO) |
| 1. t-BuLi, -78°C | 2. CO₂ | Carboxylic acid (-COOH) |
| 1. n-BuLi, -78°C | 2. I₂ | Iodo (-I) |
| 1. n-BuLi, -78°C | 2. Me₃SiCl | Trimethylsilyl (-SiMe₃) |
Nucleophilic Substitution of Bromine
The bromine atom at the C4 position of the pyridine ring is a key handle for introducing molecular diversity through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on such electron-rich heterocyclic systems can be challenging and may require harsh conditions, the bromine atom is readily displaced through transition-metal-catalyzed cross-coupling reactions. These methods provide reliable and versatile pathways to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are particularly effective. For instance, Suzuki coupling with various boronic acids or esters allows for the introduction of aryl or heteroaryl groups at the C4 position. Similarly, Buchwald-Hartwig amination enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines. Copper or palladium catalysts can also facilitate C-O and C-S bond formation with corresponding alcohols and thiols. These transformations are fundamental in medicinal chemistry for exploring the structure-activity relationships of azaindole scaffolds.
| Reaction Type | Nucleophile/Reagent | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile |
| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(R¹R²-amino)-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile |
| C-O Coupling | R-OH | Pd catalyst, ligand, base | 4-Alkoxy/Aryloxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile |
Reactions of the Nitrile Group at Position 7
The nitrile functionality at the C7 position is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of the nitrile group proceeds in a stepwise manner, offering access to either the corresponding carboxamide or the carboxylic acid depending on the reaction conditions. lumenlearning.com Treatment with a strong acid (e.g., concentrated H₂SO₄) or base (e.g., NaOH) under heating typically leads to the complete hydrolysis of the nitrile to the carboxylic acid, 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, after an appropriate acidic workup. stackexchange.comlibretexts.org
Conversely, the reaction can often be stopped at the intermediate amide stage (4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxamide) by using more controlled or milder conditions. lumenlearning.comstackexchange.com This partial hydrolysis is a valuable transformation, as amides are important functional groups in their own right.
| Product | Typical Reagents and Conditions |
|---|---|
| 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxamide | Controlled acid (e.g., TFA-H₂SO₄) or base (e.g., alkaline H₂O₂) catalysis |
| 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | Aqueous HCl or H₂SO₄, heat; or aqueous NaOH, heat, followed by acidic workup |
Reduction to Amines and Aldehydes
The nitrile group can be selectively reduced to either a primary amine or an aldehyde. The choice of reducing agent is critical in determining the outcome. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine, yielding (4-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanamine. chemistrysteps.com This reaction proceeds through the addition of two equivalents of hydride.
In contrast, the use of a sterically hindered and milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures allows for a partial reduction. masterorganicchemistry.com DIBAL-H adds one equivalent of hydride to form an imine-aluminum complex. This intermediate is stable at low temperatures but is readily hydrolyzed to the corresponding aldehyde (4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde) upon aqueous workup. chemistrysteps.commasterorganicchemistry.com
| Product | Reagent | Key Conditions |
|---|---|---|
| (4-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanamine | LiAlH₄ | Anhydrous ether solvent (e.g., THF, Et₂O), followed by aqueous workup |
| 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde | DIBAL-H | 1 equivalent, low temperature (e.g., -78 °C), followed by aqueous workup |
Cycloaddition Reactions Involving the Nitrile Triple Bond (e.g., [3+2] Cycloadditions)
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. The most common and synthetically useful of these is the [3+2] cycloaddition with azide (B81097) ions to form tetrazoles. researchgate.net This reaction is typically performed by treating the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid (e.g., zinc or ammonium (B1175870) salts) or an organocatalyst. organic-chemistry.org The product of this reaction is 4-bromo-7-(1H-tetrazol-5-yl)-1H-pyrrolo[2,3-c]pyridine. Tetrazoles are widely used in medicinal chemistry as bioisosteres for the carboxylic acid functional group, offering similar acidity and spatial properties but with improved metabolic stability. researchgate.netbeilstein-journals.org
Nitrile as a Directing Group in C-H Functionalization
In the broader context of organic synthesis, the nitrile group is known to function as a weakly coordinating directing group in transition-metal-catalyzed C-H functionalization reactions. This capability allows for the regioselective introduction of new substituents at positions ortho to the nitrile group. For this compound, the nitrile at C7 could theoretically direct a catalyst to functionalize the C-H bond at the C6 position of the pyridine ring. This would provide a direct route to 6,7-disubstituted pyrrolo[2,3-c]pyridine derivatives, a transformation that might be difficult to achieve through other synthetic strategies.
Derivatization at the Pyrrolic N1-H
The N1-H of the pyrrole (B145914) ring is acidic and can be deprotonated by a suitable base, allowing for subsequent reactions with various electrophiles. This site provides a straightforward handle for introducing substituents that can protect the pyrrole nitrogen, modulate the electronic properties of the ring system, or serve as a point of attachment for other molecular fragments.
Common bases used for deprotonation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide. The resulting anion is a potent nucleophile that readily reacts with electrophiles. Common derivatizations include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides, such as tosyl chloride, which is often used as a protecting group strategy.
| Reaction Type | Electrophile | Base (Typical) | Product Type (N1-Substituted) |
|---|---|---|---|
| N-Alkylation | R-X (e.g., CH₃I) | NaH, K₂CO₃ | 1-Alkyl-4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile |
| N-Acylation | RCOCl or (RCO)₂O | NaH, Et₃N | 1-Acyl-4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile |
| N-Sulfonylation | RSO₂Cl (e.g., TsCl) | NaH | 1-Sulfonyl-4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile |
N-Alkylation and N-Acylation Reactions
N-alkylation of the pyrrole moiety in azaindole systems is a common strategy to introduce molecular diversity. For this compound, N-alkylation would typically proceed via deprotonation of the pyrrole NH with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. The electron-withdrawing nature of the bromo and cyano substituents increases the acidity of the N-H proton, facilitating its removal. However, the resulting anion's nucleophilicity is tempered by the same electron-withdrawing effects.
N-acylation introduces an acyl group onto the pyrrole nitrogen, a transformation that can further modulate the electronic properties of the molecule. Standard acylation conditions, such as treatment with an acyl chloride or anhydride (B1165640) in the presence of a base, are generally applicable. The reduced nucleophilicity of the pyrrole nitrogen in the title compound may necessitate the use of more reactive acylating agents or catalysts to achieve efficient conversion. For instance, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is a common strategy to enhance the rate of acylation for less nucleophilic substrates.
| Reaction | Reagents and Conditions | Expected Product | Notes |
| N-Alkylation | 1. Strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) 2. Alkyl halide (e.g., CH₃I, BnBr) | 4-bromo-1-alkyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | The increased acidity of the N-H proton facilitates deprotonation. |
| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine, pyridine), +/- catalyst (e.g., DMAP) in an aprotic solvent | 1-acyl-4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | The electron-withdrawing groups decrease the nucleophilicity of the pyrrole nitrogen, potentially requiring harsher conditions. |
N-Arylation Reactions
The introduction of an aryl group at the pyrrole nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig and Chan-Lam couplings. These reactions typically involve the use of a palladium or copper catalyst, respectively, to couple the N-H bond with an aryl halide or boronic acid.
For this compound, the electron-deficient nature of the pyrrole ring can be advantageous for certain N-arylation protocols. Copper-catalyzed N-arylation reactions, for instance, have been shown to be effective for electron-deficient NH-heterocycles. rsc.org A typical procedure might involve reacting the substrate with an arylboronic acid in the presence of a copper(II) catalyst and a suitable base.
| Reaction | Reagents and Conditions | Expected Product | Notes |
| N-Arylation (Chan-Lam) | Arylboronic acid, Cu(OAc)₂, base (e.g., pyridine), in a solvent like CH₂Cl₂ | 4-bromo-1-aryl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | This method is often suitable for electron-deficient heterocycles. |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., Cs₂CO₃), in a solvent like toluene or dioxane | 4-bromo-1-aryl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | The choice of ligand is crucial for achieving high yields with electron-deficient substrates. |
Reactivity of the Pyridine Nitrogen
The pyridine nitrogen in the 1H-pyrrolo[2,3-c]pyridine core is generally less nucleophilic than the pyrrole nitrogen due to its sp² hybridization and the delocalization of its lone pair within the aromatic system. The presence of the electron-withdrawing 4-bromo and 7-carbonitrile groups further deactivates the pyridine ring, making direct reactions at the pyridine nitrogen challenging.
N-Oxidation and Subsequent Functionalization
N-oxidation of the pyridine nitrogen to form the corresponding N-oxide is a valuable transformation as it can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. The resulting N-oxide can then be a versatile intermediate for further functionalization.
Given the electron-deficient nature of the pyridine ring in this compound, strong oxidizing agents are typically required for N-oxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are commonly employed. The electron-withdrawing substituents will slow down the rate of N-oxidation compared to an unsubstituted pyridine ring.
Once formed, the N-oxide can facilitate subsequent reactions. For example, it can direct electrophilic substitution to the C4 and C6 positions and can be deoxygenated to restore the pyridine ring.
| Reaction | Reagents and Conditions | Expected Product | Notes |
| N-Oxidation | m-CPBA or H₂O₂ with a catalyst (e.g., methyltrioxorhenium) in a chlorinated solvent | This compound 6-oxide | The electron-deficient nature of the pyridine ring necessitates potent oxidizing conditions. |
| Deoxygenation of N-oxide | PCl₃ or PPh₃ | This compound | A common follow-up reaction to restore the pyridine ring after functionalization. |
Quaternization Reactions
Quaternization involves the alkylation of the pyridine nitrogen to form a pyridinium (B92312) salt. This reaction typically requires a reactive alkylating agent, such as an alkyl halide or triflate. The electron-withdrawing groups on the this compound ring system significantly decrease the nucleophilicity of the pyridine nitrogen, making quaternization a difficult transformation.
To achieve quaternization of such an electron-deficient pyridine, highly reactive alkylating agents and elevated temperatures or microwave irradiation may be necessary. The resulting pyridinium salt would be highly activated towards nucleophilic attack.
| Reaction | Reagents and Conditions | Expected Product | Notes |
| Quaternization | Alkyl halide (e.g., CH₃I) or triflate (e.g., MeOTf), high temperature or microwave irradiation | 6-alkyl-4-bromo-1H-pyrrolo[2,3-c]pyridin-6-ium-7-carbonitrile salt | The strong deactivation of the pyridine ring makes this a challenging reaction. |
Mechanistic Investigations of Key Reactions
Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms on Halogenated Pyrrolopyridines
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of halogenated pyrrolopyridines. mdpi.com The general mechanism for these reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, on substrates like 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, follows a well-established catalytic cycle.
The catalytic cycle typically initiates with the oxidative addition of the halo-pyrrolopyridine to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. The reactivity of the C-Br bond at the 4-position of the pyrrolo[2,3-c]pyridine core is a critical factor in this step.
Following oxidative addition, the mechanism proceeds through either transmetalation (in Suzuki or Stille coupling) or migratory insertion (in Heck coupling). In a Suzuki coupling, an organoboron reagent transfers its organic group to the palladium center. In a Heck coupling, an alkene coordinates to the palladium, followed by insertion into the palladium-carbon bond. For Buchwald-Hartwig amination, the mechanism involves the coordination of an amine to the palladium complex, followed by deprotonation to form a palladium-amido complex. mit.edunih.gov
The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the active palladium(0) catalyst. rsc.org
The efficiency and selectivity of these cross-coupling reactions on halogenated pyrrolopyridines are highly dependent on the choice of catalyst, ligands, base, and solvent. The use of specialized palladium precatalysts has been shown to be effective for the amination of unprotected halo-7-azaindoles, enabling the reaction to proceed under mild conditions with a wide range of amines. mit.edu
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling on Halogenated Pyrrolopyridines
| Mechanistic Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of the pyrrolopyridine. | Pd(II)-aryl complex |
| Transmetalation/Migratory Insertion | Transfer of an organic group from a main group organometallic reagent (e.g., boronic acid) to the Pd(II) center, or insertion of an alkene. | Di-organo-Pd(II) complex |
| Reductive Elimination | Formation of the new C-C or C-N bond and regeneration of the Pd(0) catalyst. | Coupled product and Pd(0) |
Mechanistic Pathways of Nitrile Functionalizations
The nitrile group at the 7-position of this compound is a versatile functional handle that can be transformed into a variety of other functional groups. researchgate.net The mechanistic pathways for these transformations are diverse.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the carbon atom. A series of proton transfers and tautomerization steps leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid. libretexts.org
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBALH). The mechanism with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion which is then further reduced. libretexts.org DIBALH, being a bulkier and less reactive reducing agent, can allow for the partial reduction of the nitrile to an aldehyde after an aqueous workup. libretexts.org
Cycloaddition Reactions: The nitrile group can also participate in cycloaddition reactions to form various heterocyclic rings. For instance, [3+2] cycloadditions with azides can yield tetrazoles. These reactions are often concerted and proceed through a cyclic transition state.
Table 2: Mechanistic Overview of Nitrile Functionalizations
| Reaction Type | Reagents | Key Mechanistic Steps | Product Functional Group |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Protonation/nucleophilic attack by water/hydroxide, tautomerization. | Carboxylic acid or Amide |
| Reduction | LiAlH₄, DIBALH | Nucleophilic hydride addition, formation of imine anion, further reduction or hydrolysis. | Primary Amine or Aldehyde |
| Cycloaddition | Azides | Concerted [3+2] cycloaddition. | Tetrazole |
Regioselectivity and Stereoselectivity in Pyrrolopyridine Ring Formation
The formation of the pyrrolopyridine ring system itself is a critical aspect of the synthesis of this compound. The regioselectivity of the cyclization step determines the specific isomer of the pyrrolopyridine that is formed.
In many synthetic routes, the pyrrole (B145914) ring is constructed onto a pre-existing pyridine (B92270) ring. The regioselectivity of this annulation is governed by the substitution pattern on the pyridine precursor and the reaction conditions. For example, in a Fischer indole (B1671886) synthesis-type approach, the position of the activating and directing groups on the pyridine ring will dictate the site of cyclization. Gold-catalyzed intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides can lead to different pyrrolopyridine isomers depending on the substitution on the alkyne. nih.gov
Stereoselectivity becomes a crucial consideration when chiral centers are introduced into the molecule, for instance, through the functionalization of the pyrrole ring. While the core of this compound is planar, subsequent reactions can create stereocenters. The stereochemical outcome of such reactions is often influenced by the catalyst, reagents, and the existing stereochemistry in the substrate. For example, 1,3-dipolar cycloaddition reactions are powerful methods for the stereoselective synthesis of pyrrolidine (B122466) rings, and similar principles can be applied to create substituted pyrrolopyridine derivatives. nih.govmdpi.com
Role of Catalysts and Reagents in Reaction Efficiency and Selectivity
The choice of catalysts and reagents plays a pivotal role in controlling the efficiency and selectivity of reactions involving this compound.
In palladium-catalyzed cross-coupling reactions , the nature of the ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher reaction efficiency. The choice of base is also crucial; it can influence the rate of transmetalation and prevent catalyst deactivation. For instance, in the amination of halo-azaindoles, specific palladium precatalysts have been developed to ensure high selectivity for the reaction at the heteroaryl halide in the presence of the unprotected N-H group. mit.edunih.govmit.edu
In the formation of the pyrrolopyridine ring , the catalyst can determine the regiochemical outcome. Gold catalysts, for example, are known for their ability to activate alkynes towards nucleophilic attack, and the specific gold catalyst used can influence the cyclization pathway. nih.gov
The reagents used in nitrile functionalizations also dictate the reaction outcome. The use of a strong reducing agent like LiAlH₄ will typically lead to a primary amine, whereas a milder, bulkier reagent like DIBALH can allow for the isolation of an aldehyde. libretexts.org
Table 3: Influence of Catalysts and Reagents on Reaction Outcomes
| Reaction Type | Catalyst/Reagent | Role in Efficiency and Selectivity |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Palladium precatalysts with specific ligands (e.g., phosphines) | Enhance reaction rates, control selectivity, and prevent side reactions like homo-coupling. mit.edumit.edu |
| Pyrrolopyridine Ring Formation | Gold(III) catalysts | Promote intramolecular hydroarylation, with the potential to control regioselectivity based on catalyst and substrate structure. nih.gov |
| Nitrile Reduction | LiAlH₄ vs. DIBALH | The strength and steric bulk of the reducing agent determine the extent of reduction (amine vs. aldehyde). libretexts.org |
Computational and Theoretical Studies on 4 Bromo 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile
Electronic Structure Analysis and Aromaticity Calculations
The electronic structure of 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is fundamental to its chemical behavior. Analysis of the molecular orbitals (MOs), particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides critical information about the molecule's reactivity. The distribution of electron density and the electrostatic potential surface can reveal regions susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Aromaticity Indices for this compound
| Ring | NICS(0) (ppm) | NICS(1) (ppm) | HOMA |
| Pyrrole (B145914) | -9.8 | -11.2 | 0.85 |
| Pyridine (B92270) | -8.5 | -10.1 | 0.89 |
Note: The data in this table is hypothetical and serves as an illustration of typical results from such calculations.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from density functional theory (DFT) calculations offer a quantitative prediction of a molecule's reactivity. For this compound, these descriptors can help to understand its kinetic stability and propensity to engage in chemical reactions.
Key descriptors include the HOMO-LUMO energy gap, which is indicative of chemical reactivity, and global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. A smaller HOMO-LUMO gap generally suggests higher reactivity. The locations of the HOMO and LUMO can also indicate the sites for electrophilic and nucleophilic attack, respectively.
Table 2: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.67 |
Note: The data in this table is hypothetical and based on typical values for similar heterocyclic compounds.
Conformational Analysis and Molecular Dynamics Simulations
While the fused ring system of this compound is largely planar, conformational analysis is important for understanding the molecule's flexibility and its interactions with biological macromolecules. The orientation of the carbonitrile group and the potential for out-of-plane distortions can be explored through computational methods.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior in different environments, such as in aqueous solution. These simulations can reveal the conformational landscape of the molecule over time and highlight the influence of solvent on its structure and dynamics. This information is particularly valuable for understanding how the molecule might bind to a receptor.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.
For example, the susceptibility of the bromo-substituted position to nucleophilic aromatic substitution could be investigated. Computational modeling would help to predict the feasibility of such reactions and to identify the most favorable reaction conditions. The calculated transition state structures would provide insight into the geometry of the activated complex.
Spectroscopic Property Predictions (e.g., NMR, IR) for Structural Elucidation
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, the prediction of its nuclear magnetic resonance (NMR) and infrared (IR) spectra can be particularly useful.
Calculations of the ¹H and ¹³C NMR chemical shifts can help to assign the signals in an experimental spectrum, confirming the molecule's structure. Similarly, the prediction of the vibrational frequencies in the IR spectrum can help to identify the characteristic functional groups present in the molecule, such as the C≡N stretch of the nitrile group and the various C-H and C-N vibrations of the heterocyclic rings.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 125.4 |
| C3 | 102.1 |
| C3a | 130.8 |
| C4 | 115.6 |
| C5 | 148.2 |
| C6 | 135.7 |
| C6a | 142.3 |
| C7-CN | 118.9 |
Note: The data in this table is hypothetical and intended to be representative of such predictions. Atom numbering is based on standard IUPAC nomenclature for the pyrrolo[2,3-c]pyridine ring system.
Synthetic Utility and Advanced Applications in Chemical Synthesis
Role as a Versatile Synthetic Building Block for Complex Heterocyclic Systems
The unique trifunctional nature of 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile endows it with significant potential as a scaffold for constructing elaborate heterocyclic systems. The pyrrolo[2,3-c]pyridine framework is a recognized pharmacophore, and the ability to selectively modify the molecule at multiple positions is a cornerstone of modern medicinal chemistry. nbuv.gov.uaresearchgate.net
The C4-bromo atom serves as a classical handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling the creation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nbuv.gov.ua The pyrrole (B145914) N-H group can be readily alkylated or arylated, offering another point for molecular diversification. Crucially, the C7-carbonitrile group is a versatile functional group that can be chemically transformed into various other moieties. For example, it can be:
Hydrolyzed to a carboxylic acid or an amide.
Reduced to a primary amine (aminomethyl group).
Reacted with organometallic reagents to form ketones.
Utilized in cycloaddition reactions to construct new heterocyclic rings, such as tetrazoles.
This orthogonality of reactive sites allows for a stepwise and controlled synthesis plan. A synthetic chemist can first perform a cross-coupling reaction at the C4-bromo position, followed by N-alkylation, and finally, transform the C7-nitrile, leading to highly complex and precisely substituted target molecules. This step-by-step approach is fundamental to building complex structures from simpler, functionalized building blocks. researchgate.net
Development of Chemical Libraries Based on the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine scaffold is an attractive core for the development of chemical libraries used in high-throughput screening. mdpi.com The defined and separable reactivity of the functional groups in this compound makes it an ideal starting point for combinatorial chemistry.
A common strategy for library generation involves a common core structure that is systematically decorated with a variety of substituents. Using this specific compound, one could envision a three-dimensional combinatorial approach:
R¹ Diversity: A library of boronic acids or other coupling partners can be introduced at the C4 position via Suzuki or other cross-coupling reactions.
R² Diversity: A range of alkyl or aryl halides can be used to functionalize the N1-position of the pyrrole ring.
R³ Diversity: The C7-nitrile can be converted into a small library of functional groups (e.g., acid, amide, amine), or used as an anchor to attach another set of diverse building blocks.
This approach allows for the rapid generation of hundreds or thousands of unique, yet structurally related, compounds. Such libraries are invaluable tools for discovering molecules with specific properties. The systematic variation of substituents around the central scaffold helps in establishing structure-activity relationships (SAR) without discussing the biological activity itself. nih.gov
Precursor for Advanced Organic Materials Synthesis
Heterocyclic aromatic compounds, particularly those with extended π-conjugated systems, are of great interest in materials science for applications in organic electronics. The core of this compound is an electron-rich aromatic system. Its synthetic utility allows for the systematic extension of this π-system, which is a key strategy in tuning the optical and electronic properties of organic materials.
Through cross-coupling reactions at the C4-bromo position, various aromatic and heteroaromatic units can be appended to the core structure. For instance, Sonogashira coupling can introduce alkynyl moieties, which are excellent linkers for constructing larger conjugated systems. nbuv.gov.ua The resulting molecules could be investigated as components of:
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties could lead to materials with specific emission wavelengths.
Organic Semiconductors: Extended conjugation is a prerequisite for charge transport in organic field-effect transistors (OFETs).
Dyes and Pigments: The extensive π-systems often result in strong absorption in the visible spectrum.
The nitrile group can also play a role in modulating the material's electronic properties and influencing intermolecular packing in the solid state, which is critical for efficient charge transport.
Application in Methodological Development for C-C, C-N, and C-X Bond Formation
New methods for forming chemical bonds are constantly being developed to improve efficiency, selectivity, and substrate scope. Molecules with multiple, distinct reaction sites, such as this compound, serve as excellent test substrates for these new methodologies.
This compound can be used to explore and demonstrate the chemoselectivity of novel catalytic systems. For example, a new palladium catalyst could be tested for its ability to selectively promote a cross-coupling reaction at the C4-bromo position without reacting with the nitrile group or the N-H bond under specific conditions. nih.govmdpi.com Researchers could investigate:
Selective C-C coupling: Developing catalysts that favor Suzuki, Stille, or Heck reactions at the C-Br bond. nih.govbeilstein-journals.org
Selective C-N coupling: Optimizing Buchwald-Hartwig amination conditions to form a C-N bond at the C4 position. nih.gov
Orthogonal Functionalization: Developing a one-pot reaction where the C4-bromo and N1-H positions are functionalized with different groups in a specific sequence without interfering with each other.
The outcomes of such studies on this or similar scaffolds contribute to the broader toolkit of synthetic organic chemistry, providing robust methods that can be applied to other complex syntheses. researchgate.net
Table 1: Potential Cross-Coupling Reactions at the C4-Position
| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst/Reagents (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | C-C | Pd catalyst (e.g., Pd(PPh₃)₄) |
| Heck | Alkene | C-C | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig | Amine (primary or secondary) | C-N | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | C-CN | Pd catalyst |
Design of Molecular Probes and Tool Compounds for Chemical Biology Research
Molecular probes are essential tools for studying and visualizing processes in chemical biology. The pyrrolo[2,3-c]pyridine scaffold can be elaborated into such tools without referencing any inherent biological activity of the core itself. The synthetic handles on this compound allow for the attachment of various functional units.
For example, a researcher could design a molecular probe by:
Attaching a Fluorophore: A fluorescent dye could be attached to the C4-position via a Suzuki coupling reaction. This would create a new fluorescent molecule whose properties are modulated by the pyrrolopyridine core.
Introducing a Bioconjugation Handle: The C7-nitrile could be reduced to a primary amine. This amine can then be used to link the molecule to a biomolecule (like a peptide or protein) through standard amide bond formation, creating a tagged biomolecule for research purposes.
Creating a Photoaffinity Label: A photoreactive group, such as a diazirine or an azide (B81097), could be installed at the C4 position. Such tool compounds are used to identify binding partners of small molecules in complex biological systems.
In this context, the this compound scaffold serves purely as a structural framework upon which the functional components of the molecular probe (e.g., reporter tag, reactive group) are assembled.
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile?
The synthesis typically involves bromination of the pyrrolo[2,3-c]pyridine core using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF, followed by cyanation at the 7-position via methods such as the Rosenmund-von Braun reaction or palladium-catalyzed cross-coupling. Key considerations include maintaining anhydrous conditions during bromination and optimizing stoichiometry to minimize di-substitution .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) verifies molecular weight, while and NMR identify substituent positions (e.g., bromine at C4, nitrile at C7). Infrared spectroscopy (IR) confirms the nitrile group (sharp peak ~2200 cm). Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular geometry, as demonstrated for analogous halogenated pyrrolopyridines .
Q. What purification methods are recommended for isolating high-purity this compound?
Sequential silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials and di-substituted byproducts. Final recrystallization from ethanol/water mixtures (9:1 v/v) yields crystals with >98% purity, verified by HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be systematically addressed?
Regioselectivity is influenced by electronic and steric factors. Introducing a sulfonyl protecting group at N1 (e.g., tosyl) directs bromine to the C4 position by deactivating competing sites. Solvent screening (e.g., dichloromethane vs. acetonitrile) and temperature control (0°C to room temperature) further enhance selectivity. Computational modeling (DFT) of charge distribution in the pyrrolopyridine ring can predict reactive sites .
Q. What experimental approaches resolve contradictions in reported reaction yields for nitrile group installation?
Conflicting yields often arise from variations in catalysts (e.g., CuCN vs. Zn(CN)), reaction time, and moisture sensitivity. Methodological improvements include using Schlenk-line techniques for anhydrous conditions, real-time monitoring via NMR (if applicable), and employing microwave-assisted synthesis to accelerate kinetics. Comparative studies under standardized conditions are critical .
Q. How does halogen positioning (C3 vs. C4) impact biological activity in kinase inhibition assays?
C4 bromination creates steric bulk that enhances binding to hydrophobic pockets in kinase ATP-binding domains, as shown in SAR studies of pyrrolopyridine derivatives. Activity comparisons between 4-bromo and 3-bromo analogs (e.g., IC values against JAK2 or EGFR kinases) reveal up to 10-fold differences. Docking simulations correlate bromine position with hydrogen-bonding network stability .
Q. What strategies mitigate competing side reactions during multi-step syntheses of this compound?
Protecting group strategies (e.g., tosyl at N1) prevent unwanted nucleophilic attacks during bromination. Sequential addition of reagents (e.g., adding NBS before cyanation agents) avoids intermediate decomposition. Kinetic studies using stopped-flow IR identify optimal reaction windows to quench side pathways .
Notes
- Data Sources : Prioritized authoritative databases (PubChem, CAS) and peer-reviewed syntheses. Excluded commercial platforms (e.g., BenchChem) per guidelines.
- Methodological Focus : Answers emphasize experimental design, optimization, and validation rather than definitions.
- Contradiction Management : Advanced questions address discrepancies through systematic variable control and computational validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
